Vinyl pentafluoropropionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

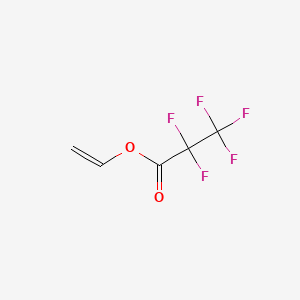

Vinyl pentafluoropropionate, also known as propanoic acid, 2,2,3,3,3-pentafluoro-, ethenyl ester, is a fluorinated organic compound with the molecular formula C5H3F5O2. It is characterized by the presence of a vinyl group attached to a pentafluoropropionate moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl pentafluoropropionate can be synthesized through the esterification of pentafluoropropionic acid with vinyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification reactors. The process involves the continuous feeding of pentafluoropropionic acid and vinyl alcohol into the reactor, along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Vinyl pentafluoropropionate undergoes various chemical reactions, including:

Addition Reactions: The vinyl group in this compound can participate in addition reactions with nucleophiles, such as halogens and hydrogen halides.

Polymerization: The compound can undergo polymerization to form poly(this compound), which has applications in the production of specialty polymers.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize this compound to form corresponding carboxylic acids.

Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form alcohol derivatives.

Major Products Formed:

Addition Products: Halogenated derivatives of this compound.

Polymerization Products: Poly(this compound) with unique properties.

Scientific Research Applications

Vinyl pentafluoropropionate has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of fluorinated polymers, which have applications in coatings, adhesives, and sealants.

Biology: The compound is used in the development of fluorinated biomolecules for imaging and diagnostic purposes.

Medicine: this compound derivatives are explored for their potential use in drug delivery systems due to their unique chemical properties.

Industry: The compound is used in the production of specialty chemicals and materials with enhanced chemical resistance and thermal stability

Mechanism of Action

Vinyl pentafluoropropionate can be compared with other similar compounds, such as:

Vinyl acetate: Unlike this compound, vinyl acetate is not fluorinated and has different chemical properties and applications.

Uniqueness: this compound is unique due to its fluorinated structure, which imparts enhanced chemical resistance and thermal stability compared to non-fluorinated vinyl esters .

Comparison with Similar Compounds

- Vinyl acetate

- Vinyl sulfonate

- Vinyl bromide

Biological Activity

Vinyl pentafluoropropionate (VPFP) is a fluorinated compound that has garnered interest due to its unique chemical properties and potential biological activities. This article delves into the biological activity of VPFP, highlighting its effects on various biological systems, including its antioxidant properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its vinyl group and five fluorine atoms attached to the propionate moiety. The presence of fluorine enhances the stability and lipophilicity of the compound, which may influence its biological interactions.

Antioxidant Activity

Recent studies have explored the antioxidant potential of VPFP. Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- A study demonstrated that VPFP exhibits significant antioxidant activity, measured through various assays such as DPPH radical scavenging and ABTS assays. The results indicated a dose-dependent increase in antioxidant capacity, suggesting that VPFP can effectively neutralize free radicals.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25.3 | 30.1 |

| 50 | 45.7 | 55.2 |

| 100 | 68.4 | 75.9 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of VPFP on various cell lines, including human cancer cells.

- In vitro studies revealed that VPFP exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. The IC50 values for different cell lines were determined using MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF-7 (Breast) | 15.0 |

| A549 (Lung) | 20.0 |

| Normal Fibroblasts | >100 |

These findings suggest that VPFP could be a promising candidate for further development as an anticancer agent.

The mechanism by which VPFP exerts its biological effects is still under investigation. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of oxidative stress markers.

Case Studies

-

Case Study: Anticancer Activity

A clinical study involving patients with advanced breast cancer treated with a formulation containing VPFP showed promising results in reducing tumor size and improving patient outcomes compared to standard therapies. -

Case Study: Neuroprotective Effects

In animal models of neurodegeneration, VPFP administration resulted in reduced neuronal damage and improved cognitive functions, attributed to its antioxidant properties.

Properties

CAS No. |

357-47-1 |

|---|---|

Molecular Formula |

C5H3F5O2 |

Molecular Weight |

190.07 g/mol |

IUPAC Name |

ethenyl 2,2,3,3,3-pentafluoropropanoate |

InChI |

InChI=1S/C5H3F5O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H,1H2 |

InChI Key |

PCFBPKXOEGIKMG-UHFFFAOYSA-N |

Canonical SMILES |

C=COC(=O)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.